PI3-Kinase alpha Inhibitor 2
Overview
Description
PI3-Kinase alpha Inhibitor 2 is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a thienopyrimidine core, and a phenol group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of the compound “3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol” is the Phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3) . PIK3C3 is a class III member of the phosphoinositide 3-kinase (PI3K) family, which plays a crucial role in intracellular vesicular trafficking and autophagy.
Mode of Action
The compound binds to the PIK3C3 protein, as evidenced by the crystal structure of human PIK3C3 in complex with this compound
Biochemical Pathways
The PIK3C3 protein is involved in the PI3K/Akt signaling pathway, which is deregulated in a wide variety of tumors . By interacting with PIK3C3, the compound could potentially affect this pathway and its downstream effects, including cell growth, proliferation, and survival.
Biochemical Analysis
Biochemical Properties
The compound 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol has been shown to interact with the enzyme Phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3) in Homo sapiens . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3-Kinase alpha Inhibitor 2 typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with morpholine under specific conditions to form the intermediate product. This intermediate is then reacted with phenol to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PI3-Kinase alpha Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The thienopyrimidine core can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinone derivatives, reduced thienopyrimidine compounds, and substituted morpholine derivatives.
Scientific Research Applications
PI3-Kinase alpha Inhibitor 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of kinase inhibition and cancer research
Comparison with Similar Compounds
Similar Compounds
- 3-azanyl-5-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol
- 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
Uniqueness
PI3-Kinase alpha Inhibitor 2 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases sets it apart from other similar compounds, making it a valuable tool in biochemical and medical research.
Properties
IUPAC Name |
3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19/h1-4,9-10,20H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAEKOWCYJOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432599 | |
Record name | Compound 15e | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371943-05-4 | |
Record name | Compound 15e | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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